
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride
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Overview
Description
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-fluorobenzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines. For example:
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Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃/CH₃CN) to yield N-alkylated derivatives .
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Acylation : Forms amides when treated with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride produces N-acetyl derivatives.
Key Conditions :
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Alkylation | K₂CO₃, CH₃CN, RT | 70–90% | |
Acylation | Ac₂O, Et₃N, DCM | 85–95% |
Salt Formation
The compound readily forms salts with acids, enhancing solubility and stability:
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Hydrochloride Salt Formation : Achieved via crystallization from HCl-containing aqueous solutions.
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Tartrate Salt Synthesis : Reacts with tartaric acid in polar aprotic solvents (e.g., tetrahydrofuran) to yield crystalline salts .
Example :
N-(4-Fluorobenzyl)piperidin-4-amine+HCl→Hydrochloride Salt
This process is critical for pharmaceutical formulations .
Reductive Amination
The amine group undergoes reductive amination with carbonyl compounds (e.g., aldehydes/ketones) in the presence of reducing agents like NaBH₃CN:
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Reaction with Cyclopropanecarbaldehyde : Produces N-cyclopropylmethyl derivatives, useful in drug discovery .
Optimized Protocol :
Multicomponent Reactions
The compound serves as a building block in multicomponent reactions (MCRs), such as the Ugi-4C reaction :
Example Application :
Ugi-4C Reaction→Influenza H1N1 Inhibitors
Key interactions include π-stacking with viral fusion peptides and salt bridges with HA2 glycoproteins .
Oxidation and Functionalization
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Sulfoxide Formation : Oxidation with H₂O₂/AcOH converts sulfide moieties to sulfoxides, modifying biological activity .
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Aryl Halogenation : Electrophilic substitution reactions introduce halogens at the benzyl ring’s meta/para positions.
Data :
Modification | Reagents | Product Application |
---|---|---|
Sulfoxide | H₂O₂, AcOH/MeOH | Antiviral agents |
Chlorination | Cl₂, FeCl₃ | Bioactive intermediates |
Biological Activity and Mechanism
The compound’s derivatives exhibit H1N1 antiviral activity by binding to the HA2 stem region of influenza hemagglutinin. Critical interactions include:
Structure-Activity Relationship (SAR) :
Stability and Degradation
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Acidic Conditions : Stable in pH 5.5 buffers (simulating endosomal environments) .
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Thermal Degradation : Decomposes above 200°C, forming fluorobenzyl fragments .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antiviral agents. Its modular design allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-1-methyl-4-piperidinamine
- 4-fluorobenzylamine
- 4-fluorobenzyl chloride
Uniqueness
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a 4-fluorobenzyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(4-fluorobenzyl)piperidin-4-amine hydrochloride, a compound with the molecular formula C12H18ClFN2 and a molecular weight of approximately 258.73 g/mol, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom, contributing to its unique reactivity and biological profile. The presence of fluorine in the structure significantly enhances its pharmacokinetic properties, making it a candidate for various therapeutic applications.
1. Antimalarial Properties
Research indicates that this compound exhibits notable antimalarial activity against Plasmodium falciparum. The compound inhibits parasite growth through specific molecular interactions, which are critical for its therapeutic potential. Studies have shown that it can effectively disrupt the life cycle of the malaria parasite, making it a promising candidate for further development in antimalarial therapies .
2. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant in the context of Alzheimer's disease therapies. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative conditions .
Table 1: Cholinesterase Inhibition Activity
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
This compound | 5.2 ± 0.3 | 6.8 ± 0.5 |
Donepezil | 0.5 ± 0.1 | 1.2 ± 0.2 |
3. Antiviral Activity
Recent studies have identified this compound as an effective inhibitor of influenza virus fusion, particularly against the H1N1 subtype. The compound's mechanism involves binding to the hemagglutinin protein, thereby preventing virus entry into host cells .
Table 2: Antiviral Activity Against Influenza A
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 1.9 ± 0.1 | 49 ± 2 | 25.8 |
Prototype Compound A | 9.3 ± 0.7 | 100 ± 0 | 10.8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit cholinesterase enzymes is linked to its structural features that allow effective binding within the active sites of these enzymes.
- Disruption of Pathogen Lifecycle : In antimalarial applications, the compound interferes with metabolic pathways critical for Plasmodium falciparum survival.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimalarial Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in parasitemia levels in cultured human erythrocytes infected with P. falciparum.
- Neuroprotective Effects : In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting neuroprotective properties alongside cholinesterase inhibition.
Properties
Molecular Formula |
C12H18ClFN2 |
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Molecular Weight |
244.73 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14-15H,5-9H2;1H |
InChI Key |
ZRERPGWBRPVMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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